Siomycin

Anticancer FOXM1 Cytotoxicity

Siomycin (Siomycin A) is a macrocyclic thiopeptide antibiotic produced by Streptomyces sioyaensis, belonging to the thiostrepton family. It acts as a potent inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1), which is overexpressed in numerous human cancers, making it a key tool for studying FOXM1-dependent pathways.

Molecular Formula C71H81N19O18S5
Molecular Weight 1648.9 g/mol
CAS No. 11017-43-9
Cat. No. B576535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiomycin
CAS11017-43-9
Synonymssiomycin
Molecular FormulaC71H81N19O18S5
Molecular Weight1648.9 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O
InChIInChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-
InChIKeyAKFVOKPQHFBYCA-ASKSIGGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Siomycin (CAS 11017-43-9): Thiopeptide Antibiotic and FOXM1 Inhibitor for Anticancer and Antimicrobial Research


Siomycin (Siomycin A) is a macrocyclic thiopeptide antibiotic produced by Streptomyces sioyaensis, belonging to the thiostrepton family [1]. It acts as a potent inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1), which is overexpressed in numerous human cancers, making it a key tool for studying FOXM1-dependent pathways [2]. Siomycin A also inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, with an IC50 of 250 nM for rRNA binding interference .

Why Siomycin A Cannot Be Substituted with Other Thiopeptide Antibiotics


Siomycin A and its closest structural analog, thiostrepton, differ by only two amino acid residues in their side rings (Valine-Dehydroalanine vs. Isoleucine-Alanine), yet this minor variation profoundly impacts their biological selectivity, potency, and off-target profiles [1]. While both compounds inhibit FOXM1 and the proteasome, Siomycin A demonstrates superior FOXM1 transcriptional inhibition and consistently lower IC50 values across diverse cancer cell lines [2]. Critically, Siomycin A's unique B-ring structure confers proteasome inhibitory activity, whereas other thiopeptides like micrococcin, berninamycin, and thiocillin, which lack this ring, are inactive [3]. Therefore, substituting Siomycin A with thiostrepton or another thiazole antibiotic yields non-equivalent experimental outcomes, making Siomycin A the definitive choice for FOXM1-targeted and proteasome-related studies.

Quantitative Evidence of Siomycin A's Differentiation from Thiostrepton and Other Analogs


Siomycin A Exhibits Superior Potency and Broader Activity Against Human Cancer Cell Lines vs. Thiostrepton

Siomycin A demonstrates consistently lower IC50 values compared to thiostrepton across a panel of leukemia and liver cancer cell lines, indicating superior potency [1]. For instance, in CEM leukemia cells, the IC50 for Siomycin A is 0.73 µM, whereas thiostrepton's IC50 is 1.47 µM, representing a 2-fold increase in potency [1]. This trend is observed in multiple cell lines, confirming a broader and more potent anticancer profile [1].

Anticancer FOXM1 Cytotoxicity

Siomycin A Provides Superior FOXM1 Selectivity vs. Thiostrepton

Siomycin A selectively inhibits FOXM1 without affecting other Forkhead family members (FoxA1, FoxO1, FoxO3a) or unrelated transcription factors (p53, Tcf/Lef, GLI) [1]. In contrast, while thiostrepton also inhibits FOXM1, it shows some cross-reactivity, affecting p53 transcriptional activity at similar concentrations, whereas Siomycin A does not [1]. Specifically, at 3 µM, thiostrepton significantly reduced p53-dependent luciferase activity, while Siomycin A had no effect [1].

FOXM1 Selectivity Transcription Factor

Siomycin A Uniquely Inhibits the Proteasome via Its B-Ring, a Feature Absent in Other Thiopeptides

Siomycin A and thiostrepton are proteasome inhibitors, while other thiazole antibiotics lacking the quinaldic acid B-ring (e.g., micrococcin P1/P2, berninamycin, thiocillin, YM-266183) show no proteasome inhibitory activity [1]. Moreover, structural modification of thiostrepton to open the B-ring (thiostrepton methyl ester) abolishes this activity, confirming the B-ring's essential role [1]. This establishes a clear class-level distinction: only B-ring-containing thiopeptides (Siomycin A and thiostrepton) possess this dual mechanism.

Proteasome Thiopeptide SAR

Siomycin A Demonstrates Greater Antibacterial Potency and Favorable Derivatization Potential vs. Thiostrepton

Siomycin (SIO) is reported to be more potent than thiostrepton (TSR) against common oral pathogens [1]. In quantitative bioassays, SIO and its derivative 5′-fluoro-SIO exhibited stronger antibacterial activity than TSR and 5′-fluoro-TSR [1]. Furthermore, SIO serves as a superior lead compound for generating improved derivatives, as demonstrated by the creation of 5′-fluoro-SIO with enhanced water solubility [1].

Antibacterial Thiopeptide Oral Pathogens

Siomycin A Synergizes with 5-FU to Overcome Chemoresistance in Cholangiocarcinoma

Siomycin A (SioA) synergistically enhances the cytotoxicity of 5-fluorouracil (5-FU) and restores sensitivity in 5-FU-resistant cholangiocarcinoma (CCA) cell lines [1]. The combination treatment demonstrated a high dose reduction index (DRI), indicating that lower doses of 5-FU can be used to achieve the same effect [1]. While no direct comparator data for other FOXM1 inhibitors is provided in this study, the specific synergy with 5-FU in CCA is a unique application-driven finding.

Chemoresistance Synergy Cholangiocarcinoma

Siomycin A Exhibits Minimal Mammalian Toxicity, Supporting In Vivo Research Applications

Early studies indicate that siomycin shows little toxicity to mammals [1]. Furthermore, Siomycin A selectively induces apoptosis in transformed cells while sparing normal cells of the same origin [2]. In gastric cancer models, Siomycin A reduced cancer cell viability with minimal toxicity to normal gastric epithelial cells [3]. While systematic in vivo toxicity profiling is limited, this favorable profile contrasts with many chemotherapeutic agents and supports its use as a lead compound.

Toxicity In Vivo Safety

Optimal Research Applications for Siomycin A Based on Its Differentiated Profile


FOXM1-Targeted Anticancer Research and Mechanism-of-Action Studies

Siomycin A is the preferred tool compound for investigating FOXM1-dependent oncogenic pathways due to its superior potency (IC50 0.53-3.7 µM) and high selectivity over thiostrepton and other transcription factors [1]. Researchers can use Siomycin A to dissect FOXM1's role in cell cycle progression, apoptosis, and tumorigenesis in leukemia, liver, pancreatic, and prostate cancer models [2][3]. Its minimal off-target effects ensure cleaner data interpretation [1].

Proteasome Inhibition and Protein Degradation Pathway Studies

For studies requiring a dual FOXM1/proteasome inhibitor, Siomycin A is uniquely valuable due to its B-ring-dependent proteasome inhibitory activity, which is absent in most other thiopeptides [1]. It can be used to explore the interplay between FOXM1 suppression and proteasome inhibition, stabilize key regulatory proteins (p21, p53), and investigate mechanisms of drug-induced apoptosis in cancer cells [1].

Combination Therapy Research to Overcome 5-FU Resistance

Siomycin A is a critical component in studies aimed at reversing 5-fluorouracil (5-FU) resistance, particularly in cholangiocarcinoma [1]. Its demonstrated synergy with 5-FU, leading to a high dose reduction index, makes it an essential reagent for developing and testing novel combination regimens targeting thymidylate synthase and FOXM1-driven chemoresistance [1].

Development of Next-Generation Thiopeptide Antibiotics

Given its superior antibacterial potency and favorable derivatization profile compared to thiostrepton, Siomycin A serves as an optimal lead scaffold for medicinal chemistry efforts [1]. Its structure has been successfully modified to create analogs like 5′-fluoro-SIO with improved water solubility, highlighting its utility in structure-activity relationship (SAR) studies and the development of novel antimicrobials against oral and other pathogens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.